![molecular formula C26H28N2O2 B12560123 4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde CAS No. 143841-70-7](/img/structure/B12560123.png)
4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde is an organic compound with a complex structure that includes two benzaldehyde groups connected by a phenylenebis(methylene) bridge, which is further linked to ethylazanediyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde typically involves the reaction of 4,4’-{1,2-phenylenebis[methylene(ethylazanediyl)]}dibenzylamine with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The benzaldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Formation of 4,4’-{1,2-phenylenebis[methylene(ethylazanediyl)]}dibenzoic acid.
Reduction: Formation of 4,4’-{1,2-phenylenebis[methylene(ethylazanediyl)]}dibenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies
Mecanismo De Acción
The mechanism of action of 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, apoptosis, or signal transduction, depending on its specific application and the biological system in which it is used
Comparación Con Compuestos Similares
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde: A structurally similar compound with ethyne linkages instead of methylene linkages.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Another related compound with ethyne linkages, used in the synthesis of COFs and fluorescent dyes
Uniqueness: 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its methylene linkages provide flexibility and different electronic properties compared to ethyne-linked analogs, making it suitable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
143841-70-7 |
|---|---|
Fórmula molecular |
C26H28N2O2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-[ethyl-[[2-[(N-ethyl-4-formylanilino)methyl]phenyl]methyl]amino]benzaldehyde |
InChI |
InChI=1S/C26H28N2O2/c1-3-27(25-13-9-21(19-29)10-14-25)17-23-7-5-6-8-24(23)18-28(4-2)26-15-11-22(20-30)12-16-26/h5-16,19-20H,3-4,17-18H2,1-2H3 |
Clave InChI |
NBXHPKBDKRWZAG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1CN(CC)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)




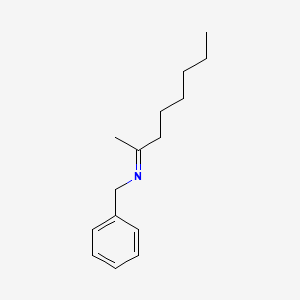
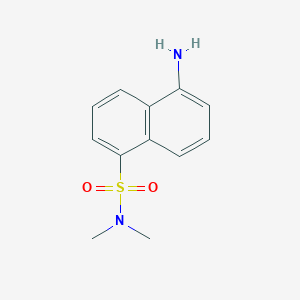
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
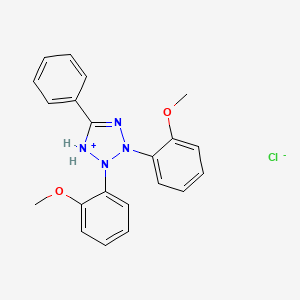
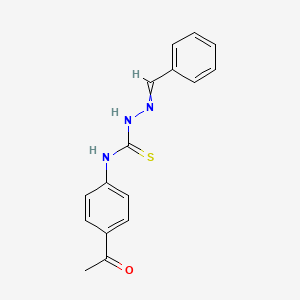
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
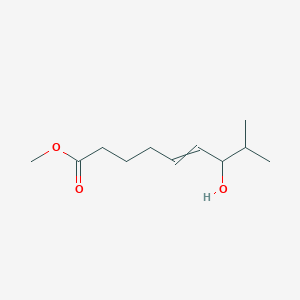
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
